REACTION_CXSMILES
|
[CH:1]([O:14][C:15]1[C:16](=[O:23])[CH:17]=[C:18]([CH2:21][OH:22])O[CH:20]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:25][OH:26].O.O.O.C([O-])(=O)C.[Na+]>C(O)C.O>[OH:26][N:25]1[CH:20]=[C:15]([O:14][CH:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:16](=[O:23])[CH:17]=[C:18]1[CH2:21][OH:22] |f:1.2,3.4.5.6.7|
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC=1C(C=C(OC1)CO)=O
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
77.2 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 60° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Formed
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed sequentially with water, ethanol and ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain 8.1 g (yield: 44.0%) of the
|
Name
|
|
Type
|
|
Smiles
|
ON1C(=CC(C(=C1)OC(C1=CC=CC=C1)C1=CC=CC=C1)=O)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |